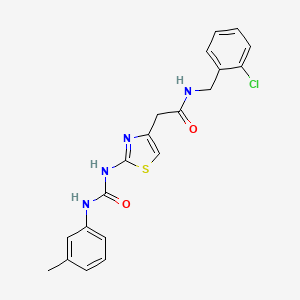

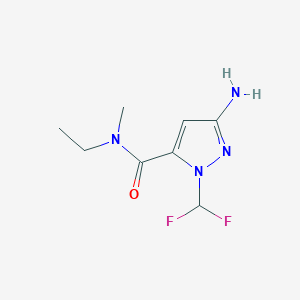

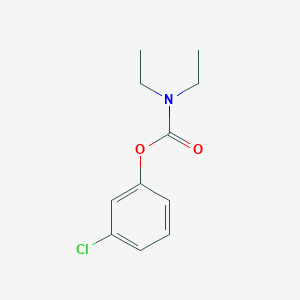

![molecular formula C12H16ClNO B2628931 2-Oxabicyclo[2.1.1]hexan-1-yl(phenyl)methanamine;hydrochloride CAS No. 2460749-86-2](/img/structure/B2628931.png)

2-Oxabicyclo[2.1.1]hexan-1-yl(phenyl)methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Oxabicyclo[2.1.1]hexan-1-yl(phenyl)methanamine;hydrochloride” is a compound that has been developed as a saturated bioisostere of the ortho-substituted phenyl ring . The ortho-substituted phenyl ring is a basic structural element in chemistry and is found in more than three hundred drugs and agrochemicals . This compound has been incorporated into the structure of five drugs and three agrochemicals .

Synthesis Analysis

A general and practical approach towards 2‑oxabicyclo [2.1.1]hexanes with two and three exit vectors has been developed via an iodocyclization reaction . The obtained compounds have been easily converted into the corresponding building blocks for use in medicinal chemistry .

Molecular Structure Analysis

Crystallographic analysis revealed that these structures and the ortho-substituted phenyl ring indeed have similar geometric properties . This similarity in geometric properties is one of the reasons why this compound can be used as a bioisostere of the ortho-substituted phenyl ring .

Chemical Reactions Analysis

The synthesis of 2‑oxabicyclo [2.1.1]hexanes involves an iodocyclization reaction . This reaction allows for the creation of 2‑oxabicyclo [2.1.1]hexanes with two and three exit vectors .

Scientific Research Applications

Bioisosteres of Ortho- and Meta-Benzenes

The compound has been validated biologically as bioisosteres of ortho- and meta-benzenes . This means it can be used as a substitute in molecular structures while retaining similar biological properties, which is useful in drug design .

Drug Development

The compound has been incorporated into the structure of five drugs . This suggests its potential use in the development of new pharmaceuticals, possibly due to its unique chemical properties .

Agrochemical Development

The compound has also been incorporated into the structure of three agrochemicals . This indicates its potential use in the development of new agrochemicals, such as pesticides or fertilizers .

Synthetic Chemistry

Bicyclic compounds like 2-azabicyclo[2.1.1]hexanes have been pivotal in synthetic chemistry for their unique reactivity and potential to serve as intermediates in the synthesis of complex organic molecules. This compound, being a 2-oxabicyclo[2.1.1]hexane, could have similar applications.

Material Science

The compound could potentially be used in material science research, given the broad range of research areas that the scientists who work with this compound are involved in .

Chromatography

Given the involvement of scientists with experience in chromatography , the compound could potentially be used in chromatographic techniques, possibly as a standard or a component of the mobile phase .

Future Directions

The development of “2-Oxabicyclo[2.1.1]hexan-1-yl(phenyl)methanamine;hydrochloride” suggests an opportunity for chemists to replace the ortho-substituted phenyl ring in bioactive compounds with saturated bioisosteres in medicinal chemistry and agrochemistry . This could lead to the creation of novel patentable structures with improved physicochemical properties .

Mechanism of Action

Mode of Action

It is known that the compound has been validated biologically as bioisosteres of ortho- and meta-benzenes . This suggests that it may interact with its targets in a similar manner to these compounds.

Biochemical Pathways

Given its validation as a bioisostere of ortho- and meta-benzenes , it may affect similar biochemical pathways as these compounds.

properties

IUPAC Name |

2-oxabicyclo[2.1.1]hexan-1-yl(phenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c13-11(10-4-2-1-3-5-10)12-6-9(7-12)8-14-12;/h1-5,9,11H,6-8,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCQOIFPKWNLMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(OC2)C(C3=CC=CC=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxabicyclo[2.1.1]hexan-1-yl(phenyl)methanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

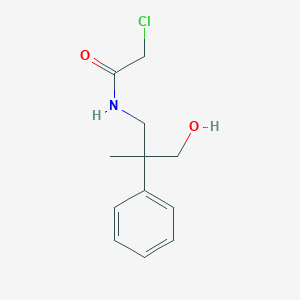

![[5-(1-Adamantyl)-2-ethylphenyl]amine](/img/structure/B2628858.png)

![N-(4-acetylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628868.png)

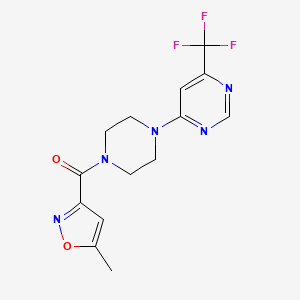

![Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate](/img/structure/B2628871.png)